molecular formula C6H12O2 B1456730 2,2-Dimethylcyclobutane-1,3-diol CAS No. 1443981-71-2

2,2-Dimethylcyclobutane-1,3-diol

Cat. No. B1456730
M. Wt: 116.16 g/mol
InChI Key: CREZVKNYLKCGGU-UHFFFAOYSA-N
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Description

2,2-Dimethylcyclobutane-1,3-diol is a chemical compound with the molecular formula C6H12O2 . It has a molecular weight of 116.16 . The IUPAC name for this compound is 2,2-dimethylcyclobutane-1,3-diol .


Molecular Structure Analysis

The molecular structure of 2,2-Dimethylcyclobutane-1,3-diol can be represented by the InChI code: 1S/C6H12O2/c1-6(2)4(7)3-5(6)8/h4-5,7-8H,3H2,1-2H3 . This indicates that the molecule consists of a cyclobutane ring with two methyl groups (CH3) attached to one carbon atom and two hydroxyl groups (OH) attached to two other carbon atoms.


Physical And Chemical Properties Analysis

2,2-Dimethylcyclobutane-1,3-diol has a molecular weight of 116.16 .

Scientific Research Applications

Synthesis and Structural Analysis

2,2-Dimethylcyclobutane-1,3-diol is a structural component in the synthesis of complex molecules, such as 1-[2-(3-ethyl-2,2-dimethylcyclobutyl)acetyl]-3-phenyl thiourea, which has been studied for its crystal structure revealing semi-chair conformation and significant intermolecular and intramolecular hydrogen bonds (Yin et al., 2012). Similarly, cis-1,2-dimethylcyclobutane-1,2-diol showcases a complex hydrogen-bonding pattern within its crystal structure, contributing to our understanding of molecular packing and interactions (Allscher et al., 2008).

Natural Products Synthesis

The gem-dimethylcyclobutane structure, akin to 2,2-dimethylcyclobutane-1,3-diol, is prevalent in natural products, leading to significant interest in synthetic methodologies. Recent advances in synthesizing these motifs de novo have expanded the range of accessible molecules, underlining the motif's importance in natural product synthesis (Hancock et al., 2019).

Understanding Molecular Strain and Reactivity

Research on dimethyl-substituted cyclobutanes, including derivatives of 2,2-dimethylcyclobutane-1,3-diol, helps in understanding the gem-dimethyl effect on molecular strain and reactivity. Studies indicate that 1,1-dimethylcyclobutane exhibits reduced strain compared to cyclobutane, highlighting the thermodynamic aspects of the gem-dimethyl effect (Ringer & Magers, 2007).

Material Science and Organic Electronics

Compounds related to 2,2-dimethylcyclobutane-1,3-diol, such as 1,3-diphosphacyclobutane-2,4-diyl derivatives, show promise in organo electronics and small molecule activation. These findings contribute to the development of materials with novel electronic properties (Ito, 2018).

Chemical Transformations and Reactivity

The chemical reactivity of 2,2-dimethylcyclobutane-1,3-diol derivatives is pivotal in synthesizing various complex molecules. For instance, the synthesis of sym-Homopinic Acid and its diacylthioureas derivatives from pinonic acid showcases the versatility of this chemical motif in creating bioactive compounds (Yin Yan-ba, 2014).

Safety And Hazards

The safety data sheet for 2,2-Dimethylcyclobutane-1,3-diol indicates that it may cause skin and eye irritation, and could be harmful if swallowed . It is recommended to avoid exposure, use personal protective equipment, and ensure adequate ventilation when handling this compound .

properties

IUPAC Name

2,2-dimethylcyclobutane-1,3-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12O2/c1-6(2)4(7)3-5(6)8/h4-5,7-8H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CREZVKNYLKCGGU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(CC1O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

116.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2-Dimethylcyclobutane-1,3-diol

CAS RN

1443981-71-2
Record name 2,2-dimethylcyclobutane-1,3-diol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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